molecular formula C38H40N2 B12583819 N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine CAS No. 496800-99-8

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B12583819
CAS No.: 496800-99-8
M. Wt: 524.7 g/mol
InChI Key: VDZNWDHKNHUENB-UHFFFAOYSA-N
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Description

N¹,N¹,N²,N²-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is a tetra-substituted ethane-1,2-diamine derivative characterized by four (4-ethenylphenyl)methyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural arrangement confers significant steric bulk and aromaticity, which influence its physicochemical properties, such as solubility, stability, and intermolecular interactions (e.g., π-π stacking).

Properties

CAS No.

496800-99-8

Molecular Formula

C38H40N2

Molecular Weight

524.7 g/mol

IUPAC Name

N,N,N',N'-tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C38H40N2/c1-5-31-9-17-35(18-10-31)27-39(28-36-19-11-32(6-2)12-20-36)25-26-40(29-37-21-13-33(7-3)14-22-37)30-38-23-15-34(8-4)16-24-38/h5-24H,1-4,25-30H2

InChI Key

VDZNWDHKNHUENB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN(CCN(CC2=CC=C(C=C2)C=C)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 4-ethenylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its ethenylphenyl groups can participate in π-π stacking interactions, affecting the compound’s physical and chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N¹,N¹,N²,N²-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine with structurally or functionally related ethane-1,2-diamine derivatives, focusing on substituent effects, applications, and key properties.

Table 1: Comparative Analysis of Ethane-1,2-Diamine Derivatives

Compound Name Substituents Key Properties/Applications Reference(s)
N¹,N¹,N²,N²-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine Four (4-ethenylphenyl)methyl groups High steric bulk; potential for π-π interactions; likely low polarity and volatility. N/A
NSC348884 Four (5-methyl-1H-benzimidazol-2-yl)methyl groups Disrupts NPM1 oligomerization; anticancer activity via protein interaction inhibition.
N,N′-Bis(1,2,3,4-tetrahydro-carbazol-1-ylidene)ethane-1,2-diamine Two carbazole-derived substituents Antimicrobial activity; enhanced aromaticity and planar structure for DNA intercalation.
N1,N2-Bis(2-(((E)-4-chloro-benzylidene)amino)ethyl)ethane-1,2-diamine Schiff base (imine) linkages with 4-chlorobenzyl groups Metal chelation; corrosion inhibition; coordination chemistry applications.
N,N,N',N'-Tetraisopropylethane-1,2-diamine Four isopropyl groups High steric hindrance; low solubility in polar solvents; used in catalysis and synthesis.
DETA, TETA, PEHA Aliphatic amine chains (-NH- groups) Corrosion inhibition; performance correlates with number of amino groups.
N-Methyl-substituted ethane-1,2-diamines Methyl groups on nitrogen atoms Reduced volatility; thermodynamic stability studied via vapor pressure and enthalpy data.

Key Structural and Functional Comparisons

Substituent Effects on Solubility and Reactivity The 4-ethenylphenylmethyl groups in the target compound introduce pronounced hydrophobicity and steric hindrance, likely reducing solubility in polar solvents compared to aliphatic analogs like DETA or TETA . This contrasts with NSC348884, where benzimidazole substituents enhance water solubility and bioactivity . Unlike Schiff base derivatives (e.g., compound in ), the absence of imine groups in the target compound limits its metal-chelating ability, directing its applications away from coordination chemistry.

Biological Activity NSC348884 demonstrates anticancer activity by disrupting protein-protein interactions, a feature tied to its benzimidazole moieties . The target compound’s 4-ethenylphenyl groups may instead favor interactions with hydrophobic pockets in proteins or membranes. Carbazole-containing derivatives (e.g., ) exhibit antimicrobial properties due to planar aromatic systems enabling DNA intercalation, a mechanism less feasible with the target compound’s non-planar substituents.

Thermodynamic and Physical Properties N-Methyl-substituted derivatives exhibit lower volatility than the parent ethane-1,2-diamine, a trend amplified in the target compound due to larger substituents. Compared to tetraisopropyl derivatives , the 4-ethenylphenyl groups in the target compound may enhance thermal stability but reduce solubility in non-polar solvents due to increased molecular weight and rigidity.

Biological Activity

N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is a complex organic compound notable for its potential biological activities. This compound features a unique structure composed of multiple ethenylphenyl groups attached to an ethane-1,2-diamine backbone, which is significant for its interactions with biological systems.

PropertyValue
Molecular Formula C38_{38}H40_{40}N2_{2}
Molecular Weight 524.7 g/mol
CAS Number 496800-99-8
IUPAC Name N,N,N',N'-tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine

The primary mechanism by which this compound exerts its biological effects is through its ability to act as a chelating agent . The compound can bind metal ions via its nitrogen atoms, forming stable complexes that may interfere with metal-dependent biological processes. This chelation can affect various cellular functions, including:

  • Metal Ion Transport : Disruption of metal ion homeostasis in cells.
  • Enzymatic Reactions : Inhibition or modification of enzyme activities that require metal cofactors.

Research Findings

Recent studies have explored the compound's potential in various applications:

  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary findings suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.
  • Cancer Research : There is ongoing research into the compound's role in cancer therapies, particularly in targeting metal-dependent enzymes involved in tumor progression.

Study 1: Chelation and Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the chelation efficacy of this compound with various transition metals. The results indicated a strong binding affinity for iron and copper ions, leading to reduced oxidative damage in cellular models.

Study 2: Antimicrobial Effects

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use as an antimicrobial agent.

Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, forming complexes with transition metals that are useful for catalysis and material science.

Medicine

Its potential therapeutic properties are being explored, particularly regarding its interactions with biological targets related to oxidative stress and metal ion regulation.

Material Science

Due to its unique structural properties, this compound is being investigated for applications in developing advanced materials and polymers.

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